molecular formula C18H14F3N3O3 B2356782 4-(acetylamino)phenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate CAS No. 672950-99-1

4-(acetylamino)phenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate

Número de catálogo: B2356782
Número CAS: 672950-99-1
Peso molecular: 377.323
Clave InChI: FMWKCZOCAVCHQF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 4-(acetylamino)phenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate features a benzimidazole core substituted with a trifluoromethyl (-CF₃) group at position 2, linked via an acetoxy group to a 4-(acetylamino)phenyl moiety. This compound belongs to a broader class of benzimidazole derivatives, which are widely explored in medicinal chemistry for their diverse biological activities.

Propiedades

IUPAC Name

(4-acetamidophenyl) 2-[2-(trifluoromethyl)benzimidazol-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O3/c1-11(25)22-12-6-8-13(9-7-12)27-16(26)10-24-15-5-3-2-4-14(15)23-17(24)18(19,20)21/h2-9H,10H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWKCZOCAVCHQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(acetylamino)phenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate typically involves multiple steps. One common method starts with the acetylation of 4-aminophenol to form 4-(acetylamino)phenol. This intermediate is then reacted with 2-(trifluoromethyl)-1H-1,3-benzimidazole-1-acetic acid under appropriate conditions to yield the final product. The reaction conditions often involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Análisis De Reacciones Químicas

Types of Reactions

4-(acetylamino)phenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The acetylamino group can be oxidized under strong oxidative conditions.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetylamino group may yield a nitro compound, while reduction of a nitro group would produce an amine.

Aplicaciones Científicas De Investigación

4-(acetylamino)phenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 4-(acetylamino)phenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The benzimidazole moiety can bind to various enzymes and receptors, modulating their activity and leading to the compound’s biological effects .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Features and Substituent Effects

Key analogs are categorized based on core modifications and substituent variations:

Benzimidazole Derivatives with Aryl-Thiazole/Acetamide Groups
  • 9a–9e (): These compounds share a benzimidazole core but differ in aryl-thiazole substituents (e.g., 4-fluorophenyl, 4-bromophenyl, 4-methoxyphenyl). The CF₃ group is absent, but structural diversity arises from the triazole-thiazole-acetamide side chains. For example: 9c: Incorporates a 4-bromophenyl group, yielding a molecular ion at m/z 514.2 .
Piperazine-Linked Ureido Derivatives ()
  • 10d–10f: These analogs replace the benzimidazole core with a piperazine-ureido-thiazole system. Notable examples: 10e: Contains a 3-(trifluoromethyl)phenyl ureido group, achieving a molecular weight of 548.2 g/mol and a synthesis yield of 92.0% . 10f: Substituted with a 3-chlorophenyl group, resulting in a lower molecular weight (514.2 g/mol) and yield (89.1%) .
Triazole-Containing Intermediates ()
  • Intermediate B5 : Includes a triazole ring and a trifluoromethylphenyl group but lacks the benzimidazole core. The absence of purification in its synthesis suggests inherent stability differences compared to the target compound .

Spectroscopic and Computational Insights

  • Spectroscopic Validation : Compounds in were confirmed via IR, ¹H/¹³C NMR, and elemental analysis, ensuring structural fidelity .
  • Docking Studies : AutoDock4 () and docking poses () highlight binding mode variations. For instance, 9c (purple) and 9m (red) exhibit distinct orientations compared to acarbose (yellow), suggesting substituent-dependent interactions with target enzymes .

Functional Group Impact on Properties

  • Trifluoromethyl (-CF₃) : Present in the target compound and 10e , this group enhances metabolic resistance and hydrophobic interactions, critical for drug-like properties .
  • Acetylamino Group: Unique to the target compound, this substituent may improve aqueous solubility compared to halogenated (e.g., 9c) or methoxy-substituted (e.g., 9e) analogs .
  • Piperazine vs.

Actividad Biológica

4-(Acetylamino)phenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate (CAS No. 672950-99-1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological properties of this compound, focusing on its antitumor and antimicrobial activities, supported by recent research findings and case studies.

  • Molecular Formula : C18H14F3N3O
  • Molecular Weight : 377.3 g/mol
  • CAS Number : 672950-99-1
  • Purity : Minimum 95% .

Antitumor Activity

Recent studies have indicated that compounds featuring benzimidazole moieties exhibit significant antitumor properties. Specifically, derivatives similar to 4-(acetylamino)phenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate have been tested against various cancer cell lines:

  • Cell Lines Tested :
    • A549 (lung cancer)
    • HCC827 (lung cancer)
    • NCI-H358 (lung cancer)
  • Methods :
    • MTS cytotoxicity assay
    • BrdU proliferation assay
  • Findings :
    • Compounds similar to this benzimidazole derivative demonstrated significant inhibition of cell proliferation in both 2D and 3D cultures.
    • The IC50 values for the most active compounds were notably lower in 2D assays compared to 3D assays, indicating a more potent effect in traditional culture settings .
CompoundCell LineIC50 (μM) in 2DIC50 (μM) in 3D
Compound AA5496.26 ± 0.3320.46 ± 8.63
Compound BHCC8276.48 ± 0.1116.00 ± 9.38

Antimicrobial Activity

The antimicrobial potential of benzimidazole derivatives has also been explored:

  • Bacterial Strains Tested :
    • Escherichia coli (Gram-negative)
    • Staphylococcus aureus (Gram-positive)
  • Testing Method :
    • Broth microdilution testing according to CLSI guidelines.
  • Results :
    • Compounds exhibited promising antibacterial activity, particularly against Staphylococcus aureus, suggesting potential for development as new antimicrobial agents .

The proposed mechanisms for the biological activity of benzimidazole derivatives include:

  • DNA Binding : Many benzimidazole compounds intercalate with DNA or bind to its minor groove, inhibiting DNA-dependent enzymes and disrupting cellular replication processes.
  • Cell Cycle Arrest : Some studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

A notable case study involved the evaluation of a series of benzimidazole derivatives, including those structurally similar to the compound , where researchers reported:

  • Enhanced cytotoxicity against lung cancer cells.
  • Selective targeting of tumor cells while sparing normal cells, indicating a favorable therapeutic index .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.